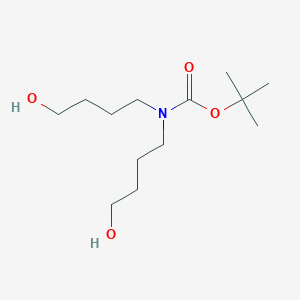

tert-Butyl bis(4-hydroxybutyl)carbamate

説明

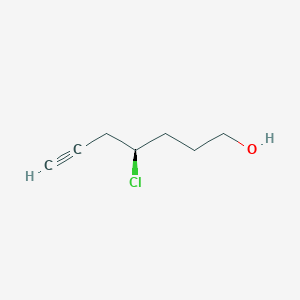

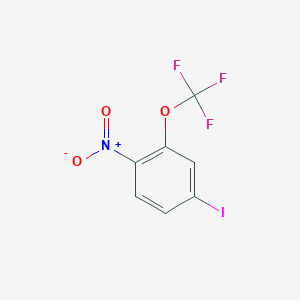

“tert-Butyl bis(4-hydroxybutyl)carbamate” is a chemical compound . It has a molecular formula of C13H27NO4 . It is related to other compounds such as “tert-Butyl N-(4-hydroxybutyl)carbamate” which has a linear formula of (CH3)3CO2CNH(CH2)4OH .

Synthesis Analysis

The synthesis of carbamates, which includes “tert-Butyl bis(4-hydroxybutyl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of “tert-Butyl bis(4-hydroxybutyl)carbamate” can be represented by the SMILES string CC©©OC(=O)N(CCCCO)CCCO . This structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Organic Synthesis

tert-Butyl bis(4-hydroxybutyl)carbamate: is utilized in organic synthesis as a protecting group for amines. The tert-butyl group is known for its steric bulk, which can prevent unwanted side reactions during complex synthesis routes. This compound can be used to protect the amine functionality while other reactions are carried out on the molecule .

Drug Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce hydroxybutyl side chains into molecular structures is valuable for modifying the pharmacokinetic properties of drug candidates .

Material Science

tert-Butyl bis(4-hydroxybutyl)carbamate: can be involved in the development of new materials, such as polymers with specific properties. For instance, it can be used to introduce flexible side chains into polymers, which can affect their thermal and mechanical properties .

Catalysis

This compound may be used in catalytic processes as a ligand or a ligand precursor. The tert-butyl group can influence the steric environment around the catalytic center, potentially leading to improved selectivity or activity in catalytic reactions .

Biochemistry

In biochemistry, tert-Butyl bis(4-hydroxybutyl)carbamate might be used in the study of enzyme-catalyzed reactions where the tert-butyl group’s resistance to enzymatic degradation can be beneficial. It can serve as a stable isostere for naturally occurring substrates in enzymatic studies .

Photovoltaic Materials

The compound has applications in the production of organic photovoltaic materials. It can be used as a building block for donor molecules in solar cells, where its structural elements can help to broaden absorption spectra and facilitate electron injection into conduction bands .

Analytical Chemistry

In analytical chemistry, tert-Butyl bis(4-hydroxybutyl)carbamate can be used as a standard or reference compound in mass spectrometry to help identify and quantify similar compounds in complex mixtures .

Environmental Chemistry

Lastly, this compound’s role in environmental chemistry could involve its use in the study of degradation pathways of organic compounds. Its tert-butyl group can be a model for studying the environmental fate of bulky organic pollutants .

特性

IUPAC Name |

tert-butyl N,N-bis(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKKTHBCVTULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl bis(4-hydroxybutyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)

![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)